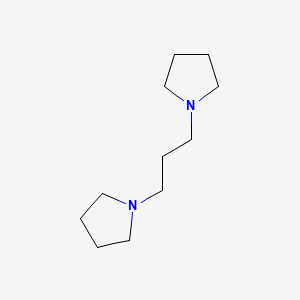

Pyrrolidine, 1,1'-(1,3-propanediyl)bis-

Description

Overview of Bis-Amine Structures in Contemporary Chemistry

Bis-amine structures, characterized by the presence of two amino groups within a single molecule, are fundamental building blocks in modern chemistry. These compounds are broadly classified based on the nature of the amino groups (primary, secondary, or tertiary) and the linker that separates them. Their bifunctionality makes them invaluable in a multitude of applications, including as ligands in coordination chemistry, monomers in polymer synthesis, and key intermediates in the preparation of more complex molecules. The spatial arrangement and flexibility of the linker between the two nitrogen atoms play a crucial role in determining the chemical and physical properties of the resulting molecule, influencing its ability to chelate metal ions, its conformational preferences, and its reactivity.

Significance of Pyrrolidine (B122466) Moieties in Organic Synthesis and Ligand Design

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in organic chemistry. nih.govnih.gov Its prevalence in numerous natural products, pharmaceuticals, and catalysts underscores its importance. nih.govnih.gov The pyrrolidine nucleus is a key component in a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov In organic synthesis, pyrrolidine and its derivatives are widely employed as organocatalysts and chiral auxiliaries, facilitating a variety of asymmetric transformations with high stereocontrol. nih.govnih.gov As ligands for transition metals, pyrrolidine-containing molecules are instrumental in catalysis and the formation of novel coordination complexes. nih.gov The sp³-hybridized nature of the ring atoms allows for a three-dimensional structure that can effectively explore pharmacophore space in drug design. nih.gov

Research Scope and Potential Academic Relevance of Pyrrolidine, 1,1'-(1,3-propanediyl)bis-

"Pyrrolidine, 1,1'-(1,3-propanediyl)bis-", with its combination of two pyrrolidine moieties and a 1,3-propanediyl bridge, presents several avenues for academic research. Its structure suggests potential applications as a bidentate ligand in the synthesis of novel metal complexes with interesting catalytic or material properties. The presence of two tertiary amine groups makes it a relevant candidate for studies in catalysis, where it could act as a base or a phase-transfer catalyst. Furthermore, this compound can serve as a valuable building block for the synthesis of more complex molecules, including macrocycles and polymers. Its symmetrical nature and the well-defined distance between the two nitrogen atoms make it an interesting subject for studies in supramolecular chemistry and crystal engineering.

Interactive Data Tables

Below are interactive tables summarizing key information about "Pyrrolidine, 1,1'-(1,3-propanediyl)bis-" and its constituent parts.

| Property | Value |

|---|---|

| CAS Number | 1012-29-9 |

| Molecular Formula | C11H22N2 |

| Molecular Weight | 182.31 g/mol |

| Boiling Point (Predicted) | 256 °C |

| Density (Predicted) | 0.961 g/cm³ |

| Spectroscopic Technique | Availability |

|---|---|

| NMR (Nuclear Magnetic Resonance) | Available from commercial suppliers ambeed.com |

| HPLC (High-Performance Liquid Chromatography) | Available from commercial suppliers ambeed.com |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Available from commercial suppliers ambeed.com |

Detailed Research Findings

While specific, in-depth research publications focusing solely on "Pyrrolidine, 1,1'-(1,3-propanediyl)bis-" are not abundant in readily accessible literature, its chemical structure allows for informed scientific discussion based on the well-established chemistry of its components.

The synthesis of this compound can be envisioned through the nucleophilic substitution reaction of pyrrolidine with 1,3-dihalopropane. This is a common and effective method for the N-alkylation of secondary amines.

In the realm of coordination chemistry, the compound is expected to act as a chelating ligand, forming stable complexes with a variety of metal ions. The two nitrogen atoms can coordinate to a single metal center to form a six-membered ring, a thermodynamically favored conformation. The resulting metal complexes could find applications in catalysis, for instance, in polymerization reactions or asymmetric synthesis, depending on the choice of metal and other ligands.

The basicity of the two nitrogen atoms suggests its potential use as a proton sponge or a non-nucleophilic base in organic reactions where the steric hindrance around the nitrogen atoms can be exploited.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-pyrrolidin-1-ylpropyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-2-7-12(6-1)10-5-11-13-8-3-4-9-13/h1-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZLEIAXMAFQAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCN2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20491219 | |

| Record name | 1,1'-(Propane-1,3-diyl)dipyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20491219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012-29-9 | |

| Record name | 1,1'-(Propane-1,3-diyl)dipyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20491219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyrrolidine, 1,1 1,3 Propanediyl Bis and Analogues

Direct Alkylation Approaches for N-Substitution

Direct N-alkylation is one of the most classical and straightforward methods for the synthesis of Pyrrolidine (B122466), 1,1'-(1,3-propanediyl)bis-. This approach relies on the nucleophilic substitution reaction between pyrrolidine and a propane (B168953) molecule functionalized with two leaving groups at the 1 and 3 positions. The most common electrophiles for this purpose are 1,3-dihalopropanes, such as 1,3-dibromopropane (B121459) or 1,3-dichloropropane. nih.govwikipedia.org

The reaction involves the nucleophilic attack of the nitrogen atom of pyrrolidine on one of the electrophilic carbon atoms of the 1,3-dihalopropane. This forms a mono-alkylated intermediate, which then undergoes a second, intramolecular or intermolecular, alkylation with another equivalent of pyrrolidine to yield the final product. Typically, the reaction is carried out in the presence of a base to neutralize the hydrogen halide byproduct, driving the reaction to completion. The choice of solvent, base, and temperature is crucial for optimizing the yield and minimizing side products, such as quaternary ammonium (B1175870) salts.

| Electrophile | Nucleophile | Base | Solvent | Conditions | Typical Yield | Reference |

|---|---|---|---|---|---|---|

| 1,3-Dibromopropane | Pyrrolidine (2.2 eq.) | K₂CO₃ | Acetone | Reflux | Good to High | researchgate.net (Adapted) |

| 1,3-Dichloropropane | Pyrrolidine (2.2 eq.) | Na₂CO₃ | Acetonitrile (B52724) | Reflux | Moderate to High | General Method |

| 1,3-Propane di-tosylate | Pyrrolidine (2.2 eq.) | Triethylamine | DMF | 80 °C | High | General Method |

Reductive Amination Strategies for Propane-Bridged Diamines

Reductive amination offers a powerful alternative for the synthesis of 1,3-bis(pyrrolidin-1-yl)propane. This method constructs the C-N bonds by reacting a carbonyl compound with an amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. To synthesize the target diamine, a C3-dicarbonyl compound or its synthetic equivalent is required to react with two equivalents of pyrrolidine.

Malondialdehyde or its stable precursors, such as 1,1,3,3-tetramethoxypropane, are suitable starting materials. The reaction proceeds through the formation of enamine or bis-iminium intermediates upon reaction with pyrrolidine, which are subsequently reduced by a suitable reducing agent. A variety of reducing agents can be employed, with the choice depending on the substrate's sensitivity and the desired reaction conditions. Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they are selective for the iminium ion in the presence of the starting carbonyl group.

| Reducing Agent | Typical Solvent | Key Features |

|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective for iminium ions; does not reduce aldehydes/ketones. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Effective but highly toxic; requires careful pH control. |

| Catalytic Hydrogenation (H₂/Catalyst) | Methanol (MeOH), Ethanol (EtOH) | Clean method; catalysts include Pd/C, PtO₂, Raney Ni. Can reduce other functional groups. |

| Sodium Borohydride (B1222165) (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Less expensive but can also reduce the starting carbonyl; requires controlled conditions. |

Multi-Component Reaction Pathways to 1,3-Bis(pyrrolidin-1-yl)propane Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, represent a highly efficient strategy for building molecular complexity. The Mannich reaction is a classic example of an MCR that can be adapted to synthesize derivatives of 1,3-diamines. researchgate.net The archetypal Mannich reaction involves an amine, a non-enolizable aldehyde (like formaldehyde), and a C-H acidic compound.

A double Mannich reaction can be envisioned for the synthesis of a 1,3-bis(pyrrolidin-1-yl)propane scaffold. bohrium.comnih.gov In this pathway, two equivalents of pyrrolidine and two equivalents of formaldehyde (B43269) would react with a C-H acidic compound possessing at least two acidic protons on the same carbon. For example, reacting pyrrolidine, formaldehyde, and a compound like malonic acid or its esters could theoretically lead to a propane-bridged diamine derivative functionalized at the central (C2) position. This approach offers a rapid entry to complex analogues of the parent diamine from simple starting materials. oist.jpacs.org

Optimization of Reaction Conditions and Yields in Scalable Synthesis

Transitioning a synthetic route from laboratory scale to large-scale production requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. For the synthesis of Pyrrolidine, 1,1'-(1,3-propanediyl)bis-, particularly via the direct alkylation route, several factors are critical.

Reactant Stoichiometry: Using a slight excess of the amine (pyrrolidine) can help to ensure the complete consumption of the more expensive dihaloalkane and can sometimes act as a base. However, this complicates purification, requiring efficient removal of the excess amine.

Solvent and Base Selection: The choice of solvent influences reaction rates and solubility of reactants and byproducts. Polar aprotic solvents like acetonitrile or DMF are often effective. The base should be strong enough to neutralize the acid byproduct but not so strong as to cause side reactions. Inorganic bases like potassium or sodium carbonate are inexpensive and commonly used.

Temperature and Reaction Time: Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts. Monitoring the reaction progress using techniques like TLC or GC-MS is essential to determine the optimal reaction time and avoid product degradation.

Purification: On a large scale, purification by distillation under reduced pressure is often the most viable method for liquid products like the target diamine. This avoids the cost and waste associated with column chromatography.

Green Chemistry Principles in the Synthesis of Diamine Scaffolds

Applying green chemistry principles to the synthesis of diamines aims to reduce the environmental impact of chemical processes. For a molecule like Pyrrolidine, 1,1'-(1,3-propanediyl)bis-, several areas can be addressed.

Atom Economy: The direct alkylation method, while straightforward, suffers from poor atom economy due to the formation of two equivalents of salt byproduct (e.g., 2 KBr). Reductive amination, where water is the only major byproduct, is inherently more atom-economical.

Safer Solvents and Reagents: Efforts are being made to replace hazardous solvents like dichloroethane with greener alternatives such as ethanol, water, or even solvent-free conditions. Similarly, replacing toxic reagents like sodium cyanoborohydride with safer alternatives like catalytic hydrogenation or other borohydride reagents is a key goal.

Catalysis: The use of catalytic methods is a cornerstone of green chemistry. For instance, developing catalytic reductive amination processes that operate under mild conditions with high turnover numbers can significantly improve the sustainability of the synthesis. Electrocatalytic reductive amination, which uses electricity and water as a hydrogen source, represents a promising green pathway.

Renewable Feedstocks: A long-term goal in green chemistry is the use of renewable, bio-based starting materials. While currently reliant on petrochemical feedstocks, future research may focus on deriving the pyrrolidine or propane moieties from biomass sources, further enhancing the sustainability of the synthesis.

Chemical Reactivity and Mechanistic Studies of Pyrrolidine, 1,1 1,3 Propanediyl Bis

Exploration of Nucleophilic Reactivity of the Tertiary Amine Nitrogen Centers

The nitrogen atoms in Pyrrolidine (B122466), 1,1'-(1,3-propanediyl)bis- are potent nucleophilic centers. As tertiary amines, the lone pair of electrons on each nitrogen is readily available for donation to electrophiles. The pyrrolidine ring structure contributes to this high reactivity; the cyclic nature ties back the alkyl groups, reducing steric hindrance around the nitrogen compared to acyclic tertiary amines with similarly sized substituents. This enhanced accessibility, combined with the inherent electron-donating nature of the alkyl groups, makes the nitrogen atoms highly reactive.

The nucleophilicity of this diamine can be observed in various reactions, including nucleophilic substitution and addition reactions. For instance, in reactions analogous to those studied with simpler pyrrolidines, this compound is expected to react readily with electron-deficient aromatic systems in nucleophilic aromatic substitution (SNAr) processes. The presence of two nucleophilic centers allows for the possibility of acting as a cross-linking agent or forming bridged products if the electrophilic substrate contains multiple reactive sites. The propane (B168953) linker provides flexibility, allowing the two pyrrolidine moieties to react independently or cooperatively, depending on the reaction conditions and the nature of the substrate.

Investigation of Enamine Formation Pathways via Pyrrolidine Moieties

Classical enamine formation, such as in the Stork enamine reaction, involves the condensation of an aldehyde or ketone with a secondary amine. masterorganicchemistry.comwikipedia.org This process culminates in the deprotonation of the nitrogen atom to yield a neutral enamine. Pyrrolidine, 1,1'-(1,3-propanediyl)bis- possesses tertiary amine centers, which lack the necessary N-H proton for this final deprotonation step. aklectures.comyoutube.com Consequently, it cannot form a stable, neutral enamine through the traditional mechanism. aklectures.com

However, the tertiary amine moieties can play a crucial role in related transformations. The reaction between a tertiary amine and a carbonyl compound can reversibly form a zwitterionic intermediate, which can then proceed to an iminium cation. youtube.com While this iminium ion cannot be neutralized to an enamine, it is a potent electrophile and can participate in subsequent reactions.

Furthermore, Pyrrolidine, 1,1'-(1,3-propanediyl)bis- can function as a base catalyst to promote enamine formation from other suitable substrates. The general mechanism for enamine catalysis involves the reversible generation of an enamine from a carbonyl compound and a primary or secondary amine catalyst. acs.org The basicity of Pyrrolidine, 1,1'-(1,3-propanediyl)bis- allows it to facilitate the deprotonation steps required in these catalytic cycles, thereby promoting reactions such as aldol-type additions and conjugate additions. makingmolecules.com

Reaction Kinetics and Thermodynamics in Derivatization Reactions

The kinetics of derivatization reactions involving Pyrrolidine, 1,1'-(1,3-propanediyl)bis- are largely governed by the nucleophilicity of the nitrogen centers and the electrophilicity of the reaction partner. While specific kinetic data for this exact compound is not extensively documented, analogies can be drawn from studies on similar tertiary amines and diamines. For example, the related compound N,N,N′,N′-Tetramethyl-1,3-propanediamine (TMPDA) is utilized as a catalyst in the Baylis-Hillman reaction, where its nucleophilic addition to an activated alkene is a key rate-influencing step. sigmaaldrich.com

The thermodynamics of these reactions are characterized by the formation of stable carbon-nitrogen or metal-nitrogen bonds. In chelation reactions with metal ions, the formation of a six-membered ring introduces significant thermodynamic stability, known as the chelate effect. This effect is driven by a favorable increase in entropy resulting from the displacement of multiple monodentate solvent molecules by a single bidentate ligand.

Below is a representative table of thermodynamic parameters for a related decomposition reaction, illustrating the energy changes involved.

| Thermodynamic Parameter | Value | Unit |

| ΔS≠ (Entropy of Activation) | 91.54 | J mol⁻¹K⁻¹ |

| ΔH≠ (Enthalpy of Activation) | 176.86 | kJ mol⁻¹ |

| ΔG≠ (Gibbs Free Energy of Activation) | 135.83 | kJ mol⁻¹ |

| Ea (Apparent Activation Energy) | 178.41 | kJ mol⁻¹ |

| A (Pre-exponential Factor) | 10¹⁷.⁰⁶ | s⁻¹ |

| Table 1: Representative thermodynamic and kinetic parameters for the decomposition of a diazacyclopentanone derivative, showcasing typical values for reactions involving similar cyclic amine structures. nih.gov |

Studies on the Stereochemical Outcomes of Reactions Involving the Diamine

Pyrrolidine, 1,1'-(1,3-propanediyl)bis- is an achiral molecule. However, its conformational flexibility and ability to act as a ligand can influence the stereochemical outcome of reactions. When coordinated to a metal center, the propane-1,3-diyl bridge and the two pyrrolidine rings adopt specific conformations (e.g., chair, boat) which can create a chiral environment around the metal. researchgate.net This induced chirality can be transferred to substrates during catalysis, leading to enantioselective transformations.

The use of ligands to control stereochemistry is a fundamental concept in asymmetric catalysis. Chiral diamines are widely used for this purpose. While the parent compound is achiral, derivatives with stereocenters on the pyrrolidine rings or the propane bridge could serve as powerful chiral ligands. The stereochemical outcome is often determined by the specific ligand-substrate interactions within the transition state, where steric and electronic factors dictate the favored pathway. researchgate.net The ability to control regioselectivity and stereoselectivity through the choice of ligand is a well-established principle in modern synthetic chemistry. nih.govchemrxiv.org The conformational stability of the pyrrolidine rings themselves, which can be influenced by substituents, also plays a role in dictating the three-dimensional structure of catalysts or intermediates. beilstein-journals.org

Mechanistic Insights into Complex Formation with Metal Centers or Organic Substrates

Pyrrolidine, 1,1'-(1,3-propanediyl)bis- is an effective bidentate chelating ligand for a variety of metal ions. The two tertiary nitrogen atoms act as Lewis bases, donating their lone pairs of electrons to a metal center (a Lewis acid) to form coordinate covalent bonds. The three-carbon propane spacer allows the formation of a stable six-membered chelate ring with the metal ion.

The mechanism of complex formation typically involves the stepwise displacement of solvent molecules from the metal's coordination sphere by the nitrogen donor atoms of the diamine ligand. Studies on analogous ligands like 1,3-bis(4-pyridyl)propane and 1,3-bis(diphenylphosphino)propane (B126693) show that they can bridge two metal centers, leading to the formation of dinuclear complexes or one-dimensional coordination polymers. ichem.mdresearchgate.netresearchgate.net The flexibility of the propane linker is crucial, allowing the ligand to adopt the necessary conformation to either chelate a single metal center or bridge multiple centers. researchgate.net

The table below summarizes typical coordination behavior observed with related 1,3-diamine and diphosphine ligands.

| Ligand Type | Metal Ion(s) | Resulting Structure | Key Mechanistic Feature |

| 1,3-bis(4-pyridyl)propane | Co(II) | Bridged Dinuclear Complex | Flexible spacer allows bridging of two metal centers. researchgate.net |

| 1,3-bis(diphenylphosphino)propane | Ni(II), Cu(II), Fe(II) | Mononuclear Chelated Complex | Formation of stable 6-membered chelate ring. nih.govsemanticscholar.org |

| 1,3-diaminopropane (B46017) derivative | Ni(II) | Square Planar Monomer | Ligand enforces a specific geometry around the metal. researchgate.net |

| 1,3-bis(diphenylphosphino)propane | Au(I) | Gold Nanoclusters | Ligand stabilizes clusters during nucleation and growth. nih.gov |

| Table 2: Examples of complex formation with ligands containing a propane-1,3-diyl spacer. |

Coordination Chemistry and Ligand Design Principles

Development of Pyrrolidine (B122466), 1,1'-(1,3-propanediyl)bis- as a Polydentate Ligand

Pyrrolidine, 1,1'-(1,3-propanediyl)bis-, also known as 1,3-di(pyrrolidin-1-yl)propane, has been developed as a bidentate N,N'-donor ligand. The presence of two tertiary amine functionalities within the pyrrolidine rings provides two potential coordination sites for metal ions. The flexibility of the three-carbon propane (B168953) bridge allows the two nitrogen atoms to coordinate to a single metal center in a chelating fashion or to bridge two different metal centers, leading to the formation of polynuclear complexes or coordination polymers. This versatility makes it an interesting building block in the design of new coordination compounds with specific structural and, potentially, functional properties. The synthesis of this ligand is typically straightforward, often involving the reaction of pyrrolidine with 1,3-dibromopropane (B121459).

Formation of Coordination Complexes with Transition Metals

Pyrrolidine, 1,1'-(1,3-propanediyl)bis- readily forms coordination complexes with a variety of transition metals. The lone pair of electrons on the nitrogen atoms of the pyrrolidine rings can be donated to empty d-orbitals of transition metal ions, forming coordinate covalent bonds. The formation of these complexes is often achieved by reacting the ligand with a metal salt in a suitable solvent. The stoichiometry of the resulting complexes (metal-to-ligand ratio) can vary depending on the metal ion, the counter-anion, and the reaction conditions. For instance, both mononuclear and binuclear complexes have been observed with related bis(azole) ligands connected by a 1,3-propane bridge.

Characterization of Metal-Ligand Coordination Modes (e.g., Chelating, Bridging)

The coordination of Pyrrolidine, 1,1'-(1,3-propanediyl)bis- to metal centers can occur in two primary modes: chelating and bridging.

Chelating Mode: In the chelating mode, both nitrogen atoms of a single ligand molecule coordinate to the same metal ion. This results in the formation of a six-membered chelate ring, consisting of the metal ion, the two nitrogen atoms, and the three carbon atoms of the propanediyl bridge. This mode of coordination is common in the formation of discrete mononuclear complexes. Studies on analogous ligands, such as 1,3-bis(pyrazol-1-yl)propane, have shown the formation of such eight-membered metallocycles (including the metal and donor atoms). researchgate.netresearchgate.net

Bridging Mode: In the bridging mode, the two pyrrolidine moieties of the ligand coordinate to two different metal centers. This can lead to the formation of binuclear complexes or one-, two-, or three-dimensional coordination polymers. The flexibility of the 1,3-propanediyl bridge allows the ligand to span a significant distance between metal centers. For example, with ligands like 1,3-bis(pyrazol-1-yl)propane, a bridging bidentate mode has been observed to form linear coordination polymers containing 16-membered metallocycles. researchgate.netresearchgate.net The choice between chelating and bridging modes is influenced by factors such as the nature of the metal ion, the coordinating ability of the counter-anions, and the stoichiometry of the reaction.

Influence of the 1,3-Propanediyl Bridge on Metal Complex Geometry and Stability

The 1,3-propanediyl bridge plays a crucial role in determining the geometry and stability of the resulting metal complexes.

Geometry: When acting as a chelating ligand, the three-carbon bridge leads to the formation of a six-membered chelate ring. This ring typically adopts a stable chair or a more flexible boat or twist-boat conformation. For instance, a nickel(II) complex with a related Schiff base ligand containing a 1,3-diaminopropane (B46017) bridge was found to have a symmetric boat conformation for the six-membered ring. The coordination geometry around the metal center is also influenced by the bite angle of the ligand, which is dictated by the length and flexibility of the propane bridge. Distorted square planar and tetrahedral geometries have been observed in complexes with similar bidentate ligands. scispace.com

Supramolecular Assembly Driven by Metal-Ligand Interactions

The ability of Pyrrolidine, 1,1'-(1,3-propanediyl)bis- to act as a bridging ligand is a key feature that enables the construction of supramolecular assemblies. By connecting multiple metal centers, the ligand can facilitate the formation of extended one-, two-, or three-dimensional networks. The topology of these networks is influenced by the coordination geometry of the metal ion and the conformational flexibility of the ligand.

Design of Chiral Variants for Asymmetric Complexation

The development of chiral ligands is of paramount importance in the field of asymmetric catalysis, where the goal is to selectively synthesize one enantiomer of a chiral product. Chiral variants of Pyrrolidine, 1,1'-(1,3-propanediyl)bis- can be designed to create a chiral environment around a coordinated metal center. This can be achieved by introducing stereocenters into the pyrrolidine rings or the propanediyl bridge.

For example, starting from chiral precursors such as (S)- or (R)-proline, it is possible to synthesize chiral bis-pyrrolidine ligands. When these chiral ligands coordinate to a metal ion, the resulting complex is also chiral. Such chiral metal complexes can then be used as catalysts in asymmetric reactions, where the chiral environment of the catalyst can induce enantioselectivity in the transformation of a prochiral substrate. The C2-symmetry, often found in effective chiral ligands, can be incorporated into the design of these molecules. The flexibility of the 1,3-propanediyl bridge would allow for fine-tuning of the steric and electronic properties of the catalytic pocket. While the application of chiral variants of this specific ligand in asymmetric complexation is an area with potential for further exploration, the principles of chiral ligand design are well-established and provide a clear roadmap for future research. rsc.orgresearchgate.netresearchgate.netunibo.it

Catalytic Applications of Pyrrolidine, 1,1 1,3 Propanediyl Bis

Organocatalysis Utilizing the Bis-Amine Framework

The structure of Pyrrolidine (B122466), 1,1'-(1,3-propanediyl)bis-, featuring two pyrrolidine rings linked by a flexible propane (B168953) chain, suggests its potential to act as a potent organocatalyst. The two tertiary amine functionalities can engage in various catalytic cycles, functioning either independently or cooperatively.

The formation of carbon-carbon bonds is a fundamental transformation in organic synthesis. Chiral pyrrolidine derivatives have proven to be highly effective catalysts for a multitude of asymmetric C-C bond-forming reactions. These catalysts typically operate via enamine or iminium ion intermediates, which effectively control the stereochemical outcome of the reaction.

In the context of Pyrrolidine, 1,1'-(1,3-propanediyl)bis-, its bifunctional nature could offer unique advantages. The propane linker provides flexibility, allowing the two pyrrolidine units to adopt various conformations. This conformational flexibility could be harnessed to create a well-defined chiral pocket around the catalytic center, thereby inducing high levels of stereoselectivity in reactions such as aldol (B89426) additions, Michael additions, and Mannich reactions. While specific examples utilizing this exact bis-pyrrolidine compound are not readily found, the foundational principles of pyrrolidine-catalyzed C-C bond formation are well-established.

Table 1: Representative Asymmetric C-C Bond Forming Reactions Catalyzed by Chiral Pyrrolidine Derivatives

| Reaction Type | Catalyst Type | Typical Substrates | Key Features |

| Aldol Reaction | Proline and its derivatives | Aldehydes, Ketones | High diastereo- and enantioselectivity |

| Michael Addition | Diarylprolinol silyl (B83357) ethers | α,β-Unsaturated aldehydes/ketones, Nitroolefins | Excellent enantiocontrol |

| Mannich Reaction | Chiral pyrrolidine-based catalysts | Imines, Aldehydes/Ketones | Access to chiral β-amino carbonyl compounds |

This table represents the general capabilities of chiral pyrrolidine catalysts and serves as a model for the potential applications of Pyrrolidine, 1,1'-(1,3-propanediyl)bis- derivatives.

Enamine catalysis is a powerful strategy in organocatalysis, where a secondary amine catalyst reacts with a carbonyl compound to form a nucleophilic enamine intermediate. This intermediate then reacts with an electrophile, and subsequent hydrolysis regenerates the catalyst and furnishes the functionalized carbonyl product. The pyrrolidine moiety is a privileged structure in this mode of catalysis due to its ability to form enamines readily and to provide a sterically defined environment for the subsequent reaction.

The bis-pyrrolidine structure of the title compound could potentially engage in enamine catalysis in several ways. The two amine centers could act independently, effectively doubling the catalyst's turnover frequency in certain scenarios. Alternatively, one amine could form the enamine while the other interacts with the electrophile or a co-catalyst, leading to a cooperative catalytic effect. This cooperative activation could enhance both reactivity and selectivity.

The nitrogen atoms in the pyrrolidine rings are basic and can function as Brønsted bases, accepting protons from acidic substrates. In its protonated form, the resulting ammonium (B1175870) ion can then act as a Brønsted acid. This dual functionality allows pyrrolidine-based catalysts to participate in a variety of transformations that require proton transfer steps.

As a bis-amine, Pyrrolidine, 1,1'-(1,3-propanediyl)bis- possesses two basic sites. The proximity of these two sites, dictated by the propane linker, could lead to enhanced basicity or cooperative protonation/deprotonation events. This could be particularly advantageous in reactions requiring the activation of pronucleophiles or in facilitating proton shuttles within a catalytic cycle.

Ligand in Metal-Mediated Catalysis

The lone pairs of electrons on the nitrogen atoms of the pyrrolidine rings make Pyrrolidine, 1,1'-(1,3-propanediyl)bis- a potential bidentate ligand for a wide range of metal centers. The flexible propane linker allows the ligand to form chelate rings of varying sizes, which can influence the geometry and reactivity of the resulting metal complex.

In homogeneous catalysis, the design of the ligand is crucial for controlling the activity and selectivity of the metal catalyst. Bidentate amine ligands are widely used in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Pyrrolidine, 1,1'-(1,3-propanediyl)bis- can be envisioned as a versatile ligand in this context. The steric and electronic properties of the resulting metal complex could be fine-tuned by modifying the pyrrolidine rings or the propane backbone. The chelate effect, arising from the bidentate coordination, would be expected to enhance the stability of the metal complex.

Table 2: Potential Applications of Pyrrolidine, 1,1'-(1,3-propanediyl)bis- as a Ligand in Homogeneous Catalysis

| Catalytic Reaction | Metal Center | Potential Role of the Ligand |

| Palladium-catalyzed Cross-Coupling | Pd(II) | Stabilize the active catalyst, influence reductive elimination |

| Asymmetric Hydrogenation | Ru(II), Rh(I) | Create a chiral environment for enantioselective H2 addition |

| Oxidation Reactions | Cu(I/II), Fe(II/III) | Modulate the redox potential of the metal center |

This table outlines hypothetical applications based on the known coordination chemistry of similar bidentate amine ligands.

The introduction of chirality into the ligand framework is a key strategy for achieving enantioselectivity in metal-catalyzed reactions. Chiral derivatives of Pyrrolidine, 1,1'-(1,3-propanediyl)bis-, for instance, those derived from proline, could serve as valuable ligands for asymmetric catalysis.

The C2-symmetric nature of many effective chiral ligands is a design principle that could be incorporated into derivatives of this bis-pyrrolidine scaffold. The defined stereochemistry of the ligand would be transferred to the metal's coordination sphere, creating a chiral environment that can differentiate between enantiotopic faces or groups of the substrate. This would enable the enantioselective synthesis of a wide range of valuable chiral molecules.

Catalyst Immobilization Strategies (e.g., Heterogenization)

The heterogenization of homogeneous catalysts, such as Pyrrolidine, 1,1'-(1,3-propanediyl)bis-, is a critical strategy for enhancing their industrial applicability. By immobilizing the catalyst on a solid support, advantages such as improved stability, straightforward separation from the reaction mixture, and potential for recyclability and use in continuous flow reactors can be realized. While specific documented research on the immobilization of Pyrrolidine, 1,1'-(1,3-propanediyl)bis- is not extensively available in the public domain, general principles of catalyst heterogenization can be applied to this compound based on its chemical structure.

The primary methods for immobilizing catalysts similar to Pyrrolidine, 1,1'-(1,3-propanediyl)bis- involve covalent attachment to or non-covalent deposition on solid supports. Common supports include inorganic materials like silica (B1680970) and organic polymers such as polystyrene.

Covalent Attachment to Solid Supports:

Covalent bonding provides a robust method for anchoring the catalyst to the support, minimizing leaching during the reaction. For a diamine compound like Pyrrolidine, 1,1'-(1,3-propanediyl)bis-, this can be achieved by first functionalizing either the support or the catalyst to enable a linking reaction.

For instance, a silica support can be modified to introduce reactive groups such as chloropropyl or isocyanate functionalities. The pyrrolidine nitrogen atoms of the catalyst could then react with these groups to form a stable covalent bond. Alternatively, the propane linker of the catalyst could be chemically modified to introduce a functional group capable of reacting with the support.

Similarly, polymer supports like chloromethylated polystyrene offer a versatile platform for immobilization. The nucleophilic nature of the pyrrolidine nitrogens would allow for their attachment to the benzylic chloride groups of the polymer backbone.

The effectiveness of such strategies often depends on the reaction conditions used for immobilization and the density of active sites achieved on the support surface.

Non-Covalent Immobilization (Heterogenization):

Non-covalent methods, such as wet impregnation, involve depositing the catalyst onto the surface of a porous support material. The catalyst is physically adsorbed onto the support, and while this method is simpler than covalent attachment, leaching of the catalyst can be a significant drawback. The choice of solvent and the surface properties of the support are crucial in determining the strength of the interaction and the stability of the immobilized catalyst.

Below is a hypothetical data table illustrating the kind of research findings that would be relevant for evaluating an immobilized catalyst. This table is for illustrative purposes only and is based on typical data presented in catalyst immobilization studies.

Table 1: Hypothetical Catalytic Performance of Homogeneous vs. Immobilized Pyrrolidine, 1,1'-(1,3-propanediyl)bis- in a Michael Addition Reaction

| Catalyst | Support | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (%) |

| Homogeneous | None | 12 | 98 | 95 |

| Immobilized A | Silica | 24 | 90 | 92 |

| Immobilized B | Polystyrene | 20 | 95 | 94 |

Table 2: Hypothetical Recyclability of Immobilized Pyrrolidine, 1,1'-(1,3-propanediyl)bis- on Polystyrene Support

| Cycle | Conversion (%) | Enantiomeric Excess (%) |

| 1 | 95 | 94 |

| 2 | 94 | 93 |

| 3 | 92 | 93 |

| 4 | 90 | 91 |

| 5 | 88 | 90 |

These tables would typically be accompanied by detailed characterization of the immobilized catalyst, including techniques like Fourier-transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), and scanning electron microscopy (SEM), to confirm the successful attachment of the catalyst to the support and to study its morphology.

Advanced Spectroscopic and Structural Characterization

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unequivocal confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of a unique elemental formula.

For Pyrrolidine (B122466), 1,1'-(1,3-propanediyl)bis-, analysis via HRMS, often using a technique like electrospray ionization (ESI), would target the protonated molecule, [M+H]⁺. The experimentally measured exact mass is then compared against the theoretically calculated mass for the proposed formula, C11H23N2⁺. A match within a narrow tolerance (e.g., ±5 ppm) provides strong evidence for the compound's identity. nih.gov

Further structural information can be gleaned from tandem mass spectrometry (MS/MS) experiments. In this technique, the parent ion is isolated, fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern offers insight into the molecule's structure. For Pyrrolidine, 1,1'-(1,3-propanediyl)bis-, characteristic fragmentation would likely involve cleavage of the C-N bonds or fragmentation within the propyl chain, leading to ions corresponding to the pyrrolidine ring and fragments of the linker. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C11H22N2 |

| Protonated Species | [C11H23N2]+ |

| Calculated Exact Mass of [M+H]+ | 183.1856 |

| Typical Mass Accuracy | < 5 ppm |

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. While 1D ¹H and ¹³C NMR provide primary information, advanced 2D techniques and solid-state NMR offer deeper structural insights.

¹H and ¹³C NMR: The ¹H NMR spectrum of Pyrrolidine, 1,1'-(1,3-propanediyl)bis- is expected to show distinct signals for the protons on the pyrrolidine rings and the propanediyl bridge. Due to the molecule's symmetry, the two pyrrolidine rings are chemically equivalent. The protons on the carbons adjacent to the nitrogen (α-protons) would appear further downfield than the β-protons. researchgate.net Similarly, the central methylene (B1212753) protons of the propyl chain would have a different chemical shift from the two terminal methylene groups. The ¹³C NMR spectrum would display three distinct signals corresponding to the α- and β-carbons of the pyrrolidine rings and the two unique carbon environments in the propyl linker. chemicalbook.comspectrabase.com

2D NMR: Two-dimensional NMR experiments are crucial for unambiguous signal assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the pyrrolidine rings and along the propyl chain. For instance, it would show correlations between the α- and β-protons of the pyrrolidine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, allowing for definitive assignment of each carbon signal based on the already assigned proton signals. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is instrumental in confirming the connection between the propyl chain and the pyrrolidine rings, for example, by showing a correlation from the N-CH₂ protons of the propyl bridge to the α-carbons of the pyrrolidine ring. ipb.pt

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| Pyrrolidine Cα-H | ~2.5 - 2.8 | ~54 - 57 | Cβ, Propyl C1 |

| Pyrrolidine Cβ-H | ~1.7 - 1.9 | ~23 - 25 | Cα |

| Propyl C1-H | ~2.4 - 2.6 | ~55 - 58 | C2, Pyrrolidine Cα |

| Propyl C2-H | ~1.6 - 1.8 | ~20 - 22 | C1 |

Solid-State NMR (ssNMR): While solution-state NMR averages out anisotropic interactions due to rapid molecular tumbling, ssNMR provides information on the molecule's structure and dynamics in the solid state. emory.edu Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of solid samples. nih.govkpi.ua For Pyrrolidine, 1,1'-(1,3-propanediyl)bis-, ssNMR could be used to study conformational polymorphism (the existence of different crystal forms), identify distinct molecular conformations within the crystal lattice, and probe intermolecular interactions. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of Pyrrolidine, 1,1'-(1,3-propanediyl)bis- would be dominated by absorptions corresponding to the vibrations of its aliphatic C-H and C-N bonds. Key expected bands include:

C-H stretching: Strong absorptions in the 2800-3000 cm⁻¹ region arising from the methylene (CH₂) groups of the pyrrolidine rings and the propyl linker. dtic.mil

CH₂ bending (scissoring): Medium intensity bands around 1450-1470 cm⁻¹.

C-N stretching: Typically found in the fingerprint region between 1250 and 1020 cm⁻¹. These bands confirm the tertiary amine functionality. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C-C and C-N skeletal vibrations are often strong in the Raman spectrum. The symmetric C-H stretching vibrations also give rise to prominent Raman bands. The combination of IR and Raman data provides a more complete vibrational profile of the molecule. nih.gov Analysis of similar structures like 1,3-bis(4-piperidyl)propane (B95866) can aid in the assignment of specific vibrational modes. researchgate.net

| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aliphatic) | 2800 - 3000 | 2800 - 3000 | Strong |

| CH₂ Bend (Scissoring) | ~1460 | ~1460 | Medium |

| C-N Stretch | ~1150 - 1200 | ~1150 - 1200 | Medium-Strong |

| C-C Stretch (Skeleton) | Fingerprint Region | ~800 - 1100 | Strong (Raman) |

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. rigaku.com This technique provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule.

For Pyrrolidine, 1,1'-(1,3-propanediyl)bis-, a suitable single crystal would be grown and irradiated with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate an electron density map, from which the atomic positions can be determined. mdpi.com The analysis would reveal:

The conformation of the pyrrolidine rings (e.g., envelope or twist conformation).

The conformation of the 1,3-propanediyl linker, defining the spatial relationship between the two pyrrolidine moieties.

Details of intermolecular interactions, such as van der Waals forces or weak C-H···N hydrogen bonds, which dictate how the molecules pack together in the crystal lattice. mdpi.com

Structural data from related compounds, such as those containing 1,3-bis(pyrazol-1-yl)propane or nickel complexes with propane-diyl linkers, can provide models for the likely conformations and packing arrangements. researchgate.netscispace.com

| Structural Parameter | Information Obtained |

|---|---|

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N). |

| Bond Angles | Angles between three connected atoms (e.g., C-N-C, C-C-C). |

| Torsion Angles | Defines the conformation of the propyl chain and pyrrolidine rings. |

| Crystal Packing | Arrangement of molecules in the unit cell and intermolecular contacts. |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Pyrrolidine, 1,1'-(1,3-propanediyl)bis- itself is an achiral molecule and therefore does not exhibit a circular dichroism (CD) signal. However, CD spectroscopy is an essential technique for characterizing its chiral derivatives. Chirality could be introduced by substitution on the pyrrolidine rings (e.g., at the 2- or 3-positions) or on the propanediyl bridge.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum consists of positive or negative bands, known as Cotton effects, which are highly sensitive to the molecule's three-dimensional structure and absolute configuration.

For a chiral derivative of Pyrrolidine, 1,1'-(1,3-propanediyl)bis-, CD spectroscopy would be used to:

Confirm Enantiomeric Purity: The CD spectra of two enantiomers are mirror images. The technique can be used to determine the enantiomeric excess of a sample.

Determine Absolute Configuration: By comparing experimental CD spectra with those predicted from theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration (R/S) of the stereocenters can often be assigned. researchgate.net

Study Conformation in Solution: The sign and intensity of Cotton effects are dependent on the molecular conformation. CD can be used to study conformational changes induced by solvent, temperature, or binding to other molecules. researchgate.net The study of other chiral diamines provides a framework for how CD can be applied to understand the stereochemical and conformational properties of such derivatives. chemrxiv.org

Theoretical and Computational Chemistry

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity. These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule and the energies of the molecular orbitals.

The electronic properties of Pyrrolidine (B122466), 1,1'-(1,3-propanediyl)bis- can be characterized by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites for nucleophilic attack. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions. mdpi.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. bhu.ac.in For Pyrrolidine, 1,1'-(1,3-propanediyl)bis-, MEP maps would likely show negative potential (electron-rich regions) around the nitrogen atoms of the pyrrolidine rings, identifying them as likely sites for electrophilic interaction. bhu.ac.in

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | 0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 6.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 1.8 D | Measures overall molecular polarity |

Density Functional Theory (DFT) Studies of Conformation and Stability

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying the conformational landscape of flexible molecules like Pyrrolidine, 1,1'-(1,3-propanediyl)bis-. researchgate.net The molecule's flexibility arises from the rotation around the C-C single bonds of the 1,3-propane linker.

Conformational analysis involves systematically rotating these bonds to map the potential energy surface and identify stable conformers, which correspond to energy minima. nih.gov For the 1,3-propane bridge, different staggered conformations (anti and gauche) can be adopted, leading to various spatial arrangements of the two pyrrolidine rings relative to each other. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict the geometries and relative energies of these conformers. mdpi.comnih.govresearchgate.net Studies on similar flexible molecules show that the most stable conformer is the one that minimizes steric hindrance and maximizes favorable intramolecular interactions. nih.gov

| Conformer | Dihedral Angles (C-C-C-N) (Illustrative) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| Anti-Anti (extended) | ~180°, ~180° | 0.00 | ~65% |

| Anti-Gauche | ~180°, ~60° | 0.85 | ~25% |

| Gauche-Gauche | ~60°, ~60° | 1.50 | ~10% |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solution Behavior

While DFT provides a static picture of stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. springernature.com MD simulations model the movements of atoms by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the environment, such as a solvent. researchgate.net

For Pyrrolidine, 1,1'-(1,3-propanediyl)bis-, an MD simulation in an aqueous solution would reveal how the molecule folds and flexes. nih.gov Analysis of the simulation trajectory can yield information on the lifetimes of different conformations and the transition rates between them. Key parameters such as the root-mean-square deviation (RMSD) can quantify the stability of the molecular structure over time, while the radius of gyration (Rg) can describe its compactness. researchgate.net Furthermore, MD simulations can elucidate the structure of the solvent around the molecule, showing how water molecules arrange themselves, particularly around the polar nitrogen atoms. nih.gov

| Simulation Parameter | Typical Value / Observation |

|---|---|

| Simulation Time | 100 ns |

| Solvent | Explicit Water (e.g., TIP3P model) |

| Average RMSD | 2.5 Å (indicating flexibility) |

| Average Radius of Gyration (Rg) | 4.1 Å |

| Dominant Conformation Lifetime | ~110 ps for extended conformers nih.gov |

Computational Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can accurately predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra, which serve as fingerprints for molecular identification. nih.govnih.gov

Vibrational frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements. The resulting theoretical spectrum can be compared with experimental data to confirm the structure and assign specific vibrational modes to observed peaks. researchgate.netirb.hr Similarly, NMR chemical shifts (¹H and ¹³C) can be computed by calculating the magnetic shielding tensors for each nucleus. researchgate.net These predictions are instrumental in assigning peaks in complex experimental NMR spectra and confirming the connectivity and chemical environment of atoms within the molecule.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative) | Hypothetical Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| 1 | 2970 | 2965 | C-H stretch (aliphatic) |

| 2 | 1455 | 1450 | CH₂ scissoring |

| 3 | 1115 | 1110 | C-N stretch |

In Silico Modeling of Ligand-Receptor Interactions or Catalytic Transition States

In silico modeling techniques, such as molecular docking, are used to predict how a molecule might interact with a biological target, such as a protein receptor or enzyme. nih.govpreprints.org Given its structure with two nitrogen-containing rings separated by a flexible linker, Pyrrolidine, 1,1'-(1,3-propanediyl)bis- could potentially act as a bidentate ligand, binding to two sites within a receptor pocket simultaneously.

Molecular docking simulations place the ligand into the active site of a receptor in various orientations and conformations, and a scoring function is used to estimate the binding affinity for each pose. researchgate.netresearchgate.net This allows for the identification of the most probable binding mode and the key interactions—such as hydrogen bonds, hydrophobic interactions, or electrostatic forces—that stabilize the ligand-receptor complex. unica.it Such studies are crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.govnih.gov

The compound could also be investigated for its role in catalysis. For instance, pyrrolidine structures are central to certain types of organocatalysis, including asymmetric 1,3-dipolar cycloaddition reactions. rsc.orgchemrxiv.org Computational chemistry can be used to model the reaction mechanism, identifying the structures and energies of transition states to understand the reaction kinetics and selectivity. nih.gov

| Hypothetical Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase ABC | -8.5 | ASP 145 | Hydrogen Bond (with N-H of Pyrrolidine) |

| PHE 80, LEU 188 | Hydrophobic Interaction |

Derivatives and Analogues of Pyrrolidine, 1,1 1,3 Propanediyl Bis

Synthesis of Functionalized Pyrrolidine (B122466) Rings

The functionalization of the pyrrolidine rings in Pyrrolidine, 1,1'-(1,3-propanediyl)bis- and related structures is a key strategy to introduce diverse chemical functionalities and to probe structure-activity relationships. A common approach involves the use of pre-functionalized pyrrolidine precursors that are then coupled with a suitable three-carbon linker.

One of the primary methods for synthesizing functionalized pyrrolidines is through [3+2] dipolar cycloaddition reactions. researchgate.net This powerful technique allows for the construction of the five-membered pyrrolidine ring with a high degree of control over substitution patterns. For instance, azomethine ylides can react with various dipolarophiles to yield highly substituted pyrrolidines. researchgate.net The substituents on both the azomethine ylide and the dipolarophile can be varied to introduce a wide range of functional groups onto the pyrrolidine ring.

Another strategy involves the modification of existing pyrrolidine rings. For example, N-aryl-substituted pyrrolidines can be synthesized through the reductive amination of diketones with anilines. nih.gov This method provides a direct route to introduce aromatic moieties onto the nitrogen atom of the pyrrolidine ring, which can be further functionalized. Additionally, palladium-catalyzed hydroarylation of pyrrolines offers a pathway to 3-aryl substituted pyrrolidines. nih.gov

Furthermore, functionalized (pyrrolidin-2-yl)phosphonates and (5-oxopyrrolidin-2-yl)phosphonates have been synthesized through diastereospecific 1,3-dipolar cycloaddition of nitrones to functionalized alkenes. mdpi.com These compounds introduce phosphorus-containing groups, which can significantly alter the biological properties of the parent molecule.

The following table summarizes various synthetic methods for obtaining functionalized pyrrolidine rings that could be incorporated into a bis-pyrrolidine structure.

| Method | Description | Key Features | Reference(s) |

| [3+2] Dipolar Cycloaddition | Reaction of an azomethine ylide with a dipolarophile. | High control over substitution; atom-economic. | researchgate.net |

| Reductive Amination | Reaction of a diketone with an aniline (B41778) followed by reduction. | Direct N-arylation of the pyrrolidine ring. | nih.gov |

| Palladium-Catalyzed Hydroarylation | Reaction of a pyrroline (B1223166) with an aryl halide. | Introduction of aryl groups at the 3-position. | nih.gov |

| Nitrones Cycloaddition | Diastereospecific cycloaddition of nitrones to alkenes. | Synthesis of phosphonate-functionalized pyrrolidines. | mdpi.com |

Modification of the 1,3-Propanediyl Linker (e.g., Chain Length, Unsaturation)

Chain Length Modification: The synthesis of bis-pyrrolidinyl alkanes with varying linker lengths can be achieved by reacting pyrrolidine with the corresponding α,ω-dihaloalkanes. This straightforward nucleophilic substitution reaction allows for the preparation of a homologous series of compounds, enabling the systematic investigation of the effect of linker length on activity. Studies on bis-quaternary ammonium (B1175870) compounds (bis-QACs) have shown that the length of the linker is a critical determinant of their antimicrobial properties. nih.govnih.gov

Introduction of Unsaturation: The incorporation of double or triple bonds into the linker can introduce conformational rigidity and alter the electronic properties of the molecule. The synthesis of such unsaturated analogues can be accomplished by using unsaturated dihalides or by employing olefination reactions on linker-functionalized precursors. For example, α,β-unsaturated ketones and aldehydes can be synthesized from their corresponding silyl (B83357) enol ethers via a visible-light-promoted organocatalytic aerobic oxidation, providing a potential route to unsaturated linkers. mdpi.com

Functionalization of the Linker: Introducing functional groups, such as hydroxyl or amino groups, onto the linker can provide sites for further derivatization or influence the molecule's interaction with biological targets. For instance, the synthesis of N-substituted 1,3-bis(pyrrolidin-1-yl)propan-2-ol can be achieved by reacting 1,3-dichloropropan-2-ol with the desired substituted pyrrolidine.

The table below illustrates different modifications of the linker and potential synthetic approaches.

| Modification | Synthetic Approach | Potential Impact | Reference(s) |

| Varying Chain Length | Reaction of pyrrolidine with α,ω-dihaloalkanes of different lengths. | Alters distance and flexibility between pyrrolidine rings. | nih.govnih.gov |

| Introducing Unsaturation | Use of unsaturated dihalides or olefination reactions. | Increases rigidity and modifies electronic properties. | mdpi.com |

| Linker Functionalization | Reaction with functionalized 1,3-dihalopropanes (e.g., 1,3-dichloro-2-propanol). | Provides handles for further derivatization; influences biological interactions. |

Introduction of Stereocenters into the Molecular Framework

The introduction of stereocenters into the Pyrrolidine, 1,1'-(1,3-propanediyl)bis- framework can lead to chiral derivatives with distinct biological activities. Stereochemistry can be introduced either in the pyrrolidine rings or within the 1,3-propanediyl linker.

Chiral Pyrrolidine Rings: The synthesis of bis-pyrrolidine compounds with chiral rings often starts from enantiomerically pure pyrrolidine precursors. Chiral pyrrolidines can be synthesized through various asymmetric methods, including catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. rsc.org This approach allows for the stereocontrolled synthesis of highly functionalized, enantiopure pyrrolidines. Another method involves the use of chiral starting materials, such as 2,3-O-iso-propylidene-D-erythronolactol, to synthesize new chiral pyrrolidines. mdpi.com An improved synthesis of chiral pyrrolidine inhibitors of neuronal nitric oxide synthase has also been developed, highlighting the importance of stereochemistry in biological activity. nih.gov

Chiral Linker: Introducing a stereocenter into the 1,3-propanediyl linker can also lead to chiral analogues. This can be achieved by using a chiral C3 building block, such as a chiral 1,3-diol or diamine, in the synthesis. For example, the synthesis of a chiral 1,3-diamine has been reported using chiral lithium amides. mdpi.com

The following table provides an overview of methods for introducing stereocenters.

| Location of Stereocenter | Synthetic Strategy | Key Feature | Reference(s) |

| Pyrrolidine Rings | Catalytic asymmetric 1,3-dipolar cycloaddition. | High enantioselectivity and stereocontrol. | rsc.org |

| Pyrrolidine Rings | Use of chiral starting materials (e.g., from the chiral pool). | Access to specific enantiomers. | mdpi.com |

| 1,3-Propanediyl Linker | Use of chiral 1,3-diamines or 1,3-diols. | Creates chirality in the linker portion of the molecule. | mdpi.com |

Comparative Studies of Structure-Reactivity Relationships

Understanding the relationship between the structure of Pyrrolidine, 1,1'-(1,3-propanediyl)bis- derivatives and their reactivity is crucial for designing new compounds with desired properties. These studies often involve comparing the physicochemical and biological properties of a series of structurally related compounds.

In the context of bis-quaternary ammonium compounds (bis-QACs), the structure of the linker has been shown to significantly influence their antimicrobial activity. nih.gov Systematic studies on bisaminoquinolines with modified linkers have also revealed the importance of the distance between the heterocyclic rings and the hydrophobicity of the linker on their biological activity. nih.gov

For pyrrolidine derivatives, structure-activity relationship (SAR) studies have been conducted to understand their inhibitory activity against various enzymes. For example, SAR studies of pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase have shown that modifications at different positions on the pyrrolidine scaffold have varied effects on their inhibitory properties. mdpi.com Similarly, SAR studies of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors have provided insights into the structural requirements for potent and selective inhibition. rsc.org

These comparative studies often employ a combination of synthetic chemistry, biological assays, and computational modeling to build a comprehensive understanding of the structure-reactivity relationships.

Design and Synthesis of Related Bis-Amide or Bis-Ether Analogues

The replacement of the amine functionalities in Pyrrolidine, 1,1'-(1,3-propanediyl)bis- with amide or ether linkages leads to the formation of bis-amide and bis-ether analogues, respectively. These modifications can significantly alter the hydrogen bonding capacity, polarity, and conformational preferences of the molecule.

Bis-Amide Analogues: The synthesis of bis-amide analogues can be achieved by reacting a diamine with a suitable carboxylic acid or its activated derivative. For instance, N,N'-(Propane-1,3-diyl)bis(2-aminobenzamide) has been prepared by the reaction of 1,3-diaminopropane (B46017) with isatoic anhydride. nih.gov This approach can be adapted to synthesize bis-amides with pyrrolidine moieties by using N-acylpyrrolidines as the starting materials. A series of N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives have been synthesized and evaluated for their anticonvulsant activity. researchgate.net Furthermore, the Ugi multicomponent reaction has been employed for the synthesis of bis-amides, demonstrating a versatile one-pot procedure. researchgate.net

The following table summarizes the synthesis of bis-amide and bis-ether analogues.

| Analogue Type | Synthetic Approach | Key Reaction | Reference(s) |

| Bis-Amide | Reaction of a diamine with a carboxylic acid derivative. | Amide bond formation. | nih.govresearchgate.netresearchgate.net |

| Bis-Ether | Reaction of a diol with a pyrrolidine-containing electrophile. | Williamson ether synthesis. | researchgate.net (by analogy) |

Applications in Materials Science and Polymer Chemistry

Role as a Monomer in Polymer Synthesis (e.g., Polyimides, Polyamides)

Pyrrolidine (B122466), 1,1'-(1,3-propanediyl)bis- can theoretically serve as a valuable monomer in the synthesis of condensation polymers such as polyamides and polyimides. In these reactions, the diamine would react with dicarboxylic acids or their derivatives (for polyamides) or dianhydrides (for polyimides) to form the polymer backbone. researchgate.netnih.gov

The incorporation of the bis-pyrrolidine structure into the polymer chain would be expected to influence the material's properties in several ways. The flexible 1,3-propanediyl linker would likely impart a degree of flexibility to the polymer, potentially lowering the glass transition temperature and increasing solubility compared to polymers made with more rigid diamines. researchgate.net The non-planar, cyclic nature of the pyrrolidine rings could disrupt chain packing, leading to more amorphous materials with potentially enhanced transparency.

Table 1: Predicted Influence of Diamine Structure on Polyamide Properties

| Diamine Monomer | Expected Polymer Chain Structure | Predicted Glass Transition Temperature (Tg) | Predicted Crystallinity |

| Hexamethylenediamine | Linear, flexible | Moderate | Semicrystalline |

| Pyrrolidine, 1,1'-(1,3-propanediyl)bis- | Flexible with bulky, cyclic groups | Lower | Amorphous |

| p-Phenylenediamine | Rigid, aromatic | High | Crystalline |

This table presents hypothetical data based on general principles of polymer chemistry to illustrate the potential impact of the diamine structure.

Application as Cross-Linking Agents in Polymer Networks

The two secondary amine groups of Pyrrolidine, 1,1'-(1,3-propanediyl)bis- make it a suitable candidate for use as a cross-linking agent, or curative, in polymer networks. A primary application in this area is in the curing of epoxy resins. The amine groups can react with the epoxide rings of the resin, opening them and forming a covalent bond. As each molecule of the diamine can react with multiple epoxide groups, it can create a three-dimensional, cross-linked network, transforming the liquid resin into a hard, thermoset material.

The relatively short and flexible propane (B168953) linker would likely result in a high cross-link density, leading to a rigid material with good thermal and chemical resistance. The specific reaction kinetics and the final properties of the cured epoxy would depend on factors such as the stoichiometry of the amine to epoxy groups and the curing temperature.

Incorporation into Functional Polymers for Specific Applications

The pyrrolidine moieties in this compound can be considered functional groups that can impart specific properties to a polymer. For instance, the nitrogen atoms of the pyrrolidine rings can act as proton acceptors, making polymers incorporating this monomer potentially useful as basic catalysts or as materials with pH-responsive properties.

Furthermore, these nitrogen atoms can be quaternized to introduce permanent positive charges, creating a polycationic material. Such materials could have applications as ion-exchange resins, flocculants in water treatment, or as components in antimicrobial coatings. The ability to modify the pyrrolidine rings post-polymerization opens up a pathway to a wide range of functional materials with tailored properties. rsc.org

Design of Coordination Polymers and Metal-Organic Frameworks (MOFs)

In the field of coordination chemistry, Pyrrolidine, 1,1'-(1,3-propanediyl)bis- can act as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms. The flexible propane linker allows the two pyrrolidine groups to orient themselves in various ways to accommodate the coordination geometry of different metal centers. This flexibility makes it a potentially interesting building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.net

The use of flexible linkers like this diamine can lead to the formation of dynamic or "soft" MOFs that can respond to external stimuli such as the presence of guest molecules. nih.gov The properties of the resulting coordination polymer or MOF, such as its porosity and catalytic activity, would be highly dependent on the choice of metal ion and the synthesis conditions.

Table 2: Potential Coordination Modes of Pyrrolidine, 1,1'-(1,3-propanediyl)bis- in MOFs

| Metal Ion | Potential Coordination Geometry | Resulting MOF Dimensionality | Potential Application |

| Zn(II) | Tetrahedral | 3D Framework | Gas storage, catalysis |

| Cu(II) | Square Planar or Octahedral | 1D Chains or 2D Layers | Sensing, magnetic materials |

| Cd(II) | Various | 3D Framework | Luminescence |

This table illustrates hypothetical outcomes based on the known coordination chemistry of similar flexible diamine ligands.

Supramolecular Materials Design Using Non-Covalent Interactions

The nitrogen atoms in the pyrrolidine rings of Pyrrolidine, 1,1'-(1,3-propanediyl)bis- can participate in hydrogen bonding, acting as hydrogen bond acceptors. This capability allows the molecule to be used as a building block in the design of supramolecular materials. For example, it could form hydrogen-bonded networks with molecules that can act as hydrogen bond donors, such as diols or dicarboxylic acids.

The formation of these non-covalent interactions can be used to assemble molecules into well-defined one-, two-, or three-dimensional structures. The flexibility of the propane linker would influence the geometry of these supramolecular assemblies. Such materials could find applications in areas like crystal engineering, and the development of self-healing materials or molecular sensors.

Future Directions and Research Gaps

Unexplored Synthetic Pathways and Methodologies

The traditional synthesis of Pyrrolidine (B122466), 1,1'-(1,3-propanediyl)bis- typically involves the alkylation of pyrrolidine with 1,3-dihalopropanes. While effective, this method presents opportunities for the exploration of more sustainable and efficient synthetic strategies. Future research could focus on developing greener synthetic pathways that minimize waste and avoid hazardous reagents.

One promising area is the development of catalytic routes, such as the direct reductive amination of a suitable diketone or dialdehyde (B1249045) with pyrrolidine. This approach, catalyzed by transition metals or organocatalysts, could offer higher atom economy and milder reaction conditions. Additionally, biocatalytic methods, employing enzymes like transaminases or reductive aminases, represent a largely unexplored frontier for the synthesis of this and related diamines, potentially leading to highly selective and environmentally benign processes. nih.govorientjchem.org

Microwave-assisted organic synthesis (MAOS) is another avenue that warrants investigation for the synthesis of Pyrrolidine, 1,1'-(1,3-propanediyl)bis-. conicet.gov.arnih.govmdpi.com This technology has the potential to significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.net A comparative study of conventional versus microwave-assisted synthesis could provide valuable insights into the efficiency and scalability of these methods.

A summary of potential unexplored synthetic methodologies is presented in Table 1.

| Methodology | Potential Advantages | Key Research Question |

| Catalytic Reductive Amination | High atom economy, milder conditions | Identification of optimal catalyst systems (metal-based or organocatalytic) |

| Biocatalysis (e.g., using transaminases) | High selectivity, green solvent (water), mild conditions | Enzyme screening and engineering for substrate specificity |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Optimization of microwave parameters and solvent-free conditions |

| Flow Chemistry Synthesis | Improved safety and scalability, precise control over reaction parameters | Development of a continuous-flow process for large-scale production |

Novel Catalytic Transformations and Enantioselective Processes

The C2-symmetric nature of Pyrrolidine, 1,1'-(1,3-propanediyl)bis- suggests its potential as a chiral ligand in asymmetric catalysis. researchgate.netacs.orgnih.gov While pyrrolidine-based ligands are well-established in this field, the specific applications of this bis-pyrrolidine compound remain largely unexplored. mdpi.com Future research should focus on the synthesis of chiral derivatives of Pyrrolidine, 1,1'-(1,3-propanediyl)bis- and their application in a variety of enantioselective transformations.

Potential areas of application include asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions such as the Michael addition and aldol (B89426) reaction. The flexible propane (B168953) linker could allow for the formation of well-defined metal complexes with specific bite angles, which could in turn lead to high levels of enantioselectivity. A systematic screening of different metal precursors and reaction conditions would be necessary to unlock the full catalytic potential of these ligands. researchgate.net

Furthermore, the use of Pyrrolidine, 1,1'-(1,3-propanediyl)bis- as an organocatalyst, either in its racemic or enantiomerically pure form, is another promising research direction. Diamines have been shown to catalyze a range of reactions, and the unique structural features of this compound could lead to novel reactivity and selectivity. nih.govacs.orgnii.ac.jp

Advanced Materials Development from Pyrrolidine, 1,1'-(1,3-propanediyl)bis-